N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-8-9(2)24-16-18-7-11(15(22)20(8)16)14(21)19-10-4-5-13(23-3)12(17)6-10/h4-7H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUHGBPTOVKCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant research findings and data.
1. Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole moiety fused with a pyrimidine ring, along with a chloro and methoxy substituent on the phenyl group. The molecular formula is with a molecular weight of 348.81 g/mol.
2. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural features showed effective antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Compound A | 0.25 μg/mL | Staphylococcus aureus |
| Compound B | 0.30 μg/mL | Escherichia coli |
| N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | TBD | TBD |
The specific MIC for N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has yet to be determined in published studies.
3. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that certain thiazole compounds can inhibit cancer cell proliferation.
Case Study: Anticancer Effects
In a study evaluating various thiazole compounds, it was found that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer). The structure-activity relationship (SAR) analysis suggested that the presence of the chloro group is crucial for enhancing anticancer activity.
4. Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. For instance, certain compounds in this class have shown significant protection against seizures in animal models.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound C | 20 | PTZ-induced seizures |
| N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | TBD | TBD |
The ED50 value for the compound remains to be established in current literature.
5. Conclusion
N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies as well as anticonvulsant treatments. Further research is warranted to elucidate its exact mechanisms of action and to optimize its pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs reported in the literature:
Structural and Electronic Differences
- Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound creates a balanced electronic profile (Cl withdraws electrons, OCH₃ donates), contrasting with the purely electron-donating 4-methoxyphenyl in ’s analog .
Core Modifications :
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s carboxamide group enhances water solubility compared to ethyl ester derivatives (), but less than triazole-thiol analogs () .
- Crystal Packing : The 3-chloro-4-methoxyphenyl group may induce distinct hydrogen-bonding patterns compared to the 2,4,6-trimethoxybenzylidene analog, which forms C–H···O chains along the c-axis .
Q & A
Basic: What are the established synthetic protocols for this compound, and what critical reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted aniline precursors. Key steps include:
- Condensation : Reacting 3-chloro-4-methoxyaniline with a thiazolopyrimidine-carboxylic acid derivative under reflux in acetic acid or acetic anhydride .
- Cyclization : Using sodium acetate as a base to facilitate ring closure, with reaction temperatures maintained at 110–120°C for 8–10 hours to achieve optimal yields .
- Critical Conditions : Solvent choice (e.g., DMF for nucleophilic substitutions), controlled heating to avoid side reactions, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to sodium acetate) .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent patterns and confirm regiochemistry (e.g., methyl groups at positions 2 and 3) .
- X-ray Diffraction : Resolves crystal packing and absolute configuration, as demonstrated in thiazolo[3,2-a]pyrimidine analogs .
- HPLC/MS : Ensures purity (>95%) and detects trace byproducts, particularly for oxidation-sensitive derivatives .
Advanced: How can DFT calculations predict electronic properties and reactive sites?
Methodological Answer:
- Geometric Optimization : Use DFT (e.g., B3LYP/6-31G*) to calculate bond lengths and angles, identifying electron-deficient regions (e.g., the 5-oxo group) prone to nucleophilic attack .
- Frontier Molecular Orbital (FMO) Analysis : Predicts HOMO-LUMO gaps to assess reactivity. For example, the thiazolo ring’s LUMO may guide electrophilic substitution sites .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments and validate experimental regioselectivity .
Advanced: What experimental approaches address discrepancies in reported biological activities?
Methodological Answer:
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays to compare activity across studies, controlling for assay conditions (e.g., ATP concentration) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
- Comparative SAR Studies : Synthesize analogs (e.g., varying methoxy to nitro groups) to isolate structural contributors to activity .
Advanced: What methodologies optimize SAR exploration for this compound?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3-chloro-4-methoxyphenyl group with heteroaromatic rings (e.g., pyridine) to assess target binding .
- Fragment-Based Design : Use X-ray co-crystallography to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
- High-Throughput Screening : Test libraries of derivatives against disease-specific targets (e.g., tyrosine kinases) to prioritize leads .
Advanced: How do solvent and temperature impact regioselectivity in electrophilic substitutions?
Methodological Answer:
- Polar Solvents (DMF/DMSO) : Stabilize charged intermediates, favoring electrophilic attack at the electron-rich pyrimidine ring .
- Low Temperatures (0–25°C) : Reduce kinetic competition, enhancing selectivity for meta-substitution on the phenyl ring .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl) to direct halogenation to specific positions on the thiazolo core .
Advanced: What are best practices for characterizing crystalline forms via X-ray diffraction?
Methodological Answer:
- Crystallization Conditions : Slow evaporation of ethyl acetate/ethanol (3:2) yields single crystals suitable for diffraction .
- Polymorph Screening : Test solvents (e.g., acetone vs. acetonitrile) to identify stable forms, as polymorphs can alter bioavailability .
- Intermolecular Interaction Analysis : Map hydrogen bonds (e.g., C–H···O) and π-π stacking to correlate packing with solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
